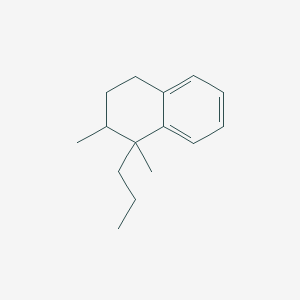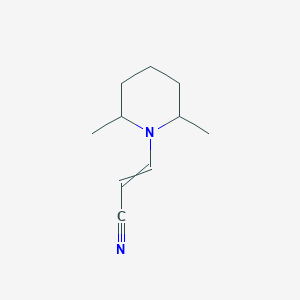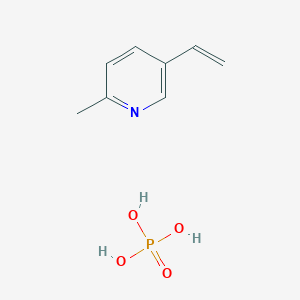
5-Ethenyl-2-methylpyridine;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethenyl-2-methylpyridine;phosphoric acid is an organic compound that combines the properties of both 5-ethenyl-2-methylpyridine and phosphoric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethenyl-2-methylpyridine typically involves the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia . The reaction can be represented as follows: [ 4 \text{CH}_3\text{CHO} + \text{NH}_3 \rightarrow (\text{C}_2\text{H}_5)(\text{CH}_3)\text{C}_5\text{H}_3\text{N} + 4 \text{H}_2\text{O} ]
For the preparation of 5-ethenyl-2-methylpyridine;phosphoric acid, the synthesized 5-ethenyl-2-methylpyridine is reacted with phosphoric acid under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-pressure reactors and continuous monitoring of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethenyl-2-methylpyridine;phosphoric acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various halogenating agents and catalysts are used for substitution reactions.
Major Products Formed
Oxidation: Nicotinic acid is a major product formed from the oxidation of 5-ethenyl-2-methylpyridine.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
5-Ethenyl-2-methylpyridine;phosphoric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-ethenyl-2-methylpyridine;phosphoric acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethyl-2-methylpyridine: A similar
Propriétés
Numéro CAS |
67190-50-5 |
|---|---|
Formule moléculaire |
C8H12NO4P |
Poids moléculaire |
217.16 g/mol |
Nom IUPAC |
5-ethenyl-2-methylpyridine;phosphoric acid |
InChI |
InChI=1S/C8H9N.H3O4P/c1-3-8-5-4-7(2)9-6-8;1-5(2,3)4/h3-6H,1H2,2H3;(H3,1,2,3,4) |
Clé InChI |
MDAVLTURHCCDIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)C=C.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol](/img/structure/B14476246.png)
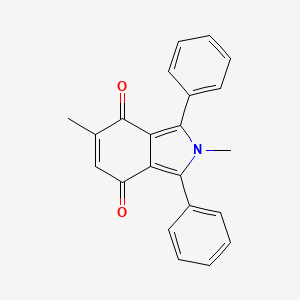
![Carbamic acid, [2-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14476253.png)
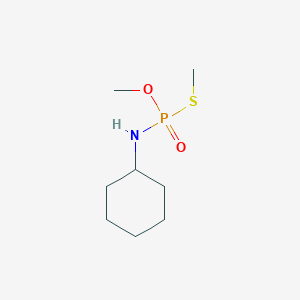
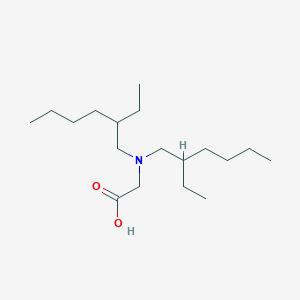
![N-[(Hydroxymethoxy)methyl]octadecanamide](/img/structure/B14476261.png)

![11-Methylbicyclo[4.4.1]undecane-11-carbonitrile](/img/structure/B14476271.png)
![(8R,9S,10S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-2'H-spiro[cyclopenta[a]phenanthrene-17,3'-furan]](/img/structure/B14476280.png)
